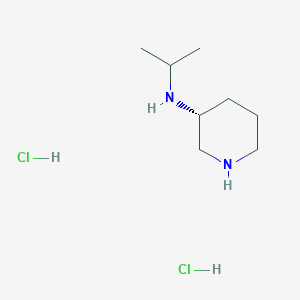![molecular formula C10H8BrNO B2771244 6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1378865-57-6](/img/structure/B2771244.png)
6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Descripción general
Descripción
6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H10BrN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of spirocyclic oxindoles, such as 6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one, is a significant objective in organic and medicinal chemistry . Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones were synthesized and evaluated for their biological activity against different human cancer cell lines .Molecular Structure Analysis
The molecular structure of 6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one consists of a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally .Chemical Reactions Analysis
Cyclopropanation is a chemical process that generates cyclopropane rings, an important motif in many useful compounds . Transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds was achieved in high yields .Physical And Chemical Properties Analysis
6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 224.1 g/mol and is stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Agents
The compound has been synthesized and evaluated for its biological activity against different human cancer cell lines . It has shown promising anticancer activity (IC50<20 μM) against HT-29 (colon cancer), DU-145 (prostate cancer), Hela (cervical cancer), A-549 (Lung cancer), and MCF-7 (breast cancer) .
Cell Cycle Arrest
The compound has been found to arrest the cell cycle in the G0/G1 phase leading to caspase-3 dependent apoptotic cell death .
Apoptosis Induction
The compound has been found to induce cell death by apoptosis . This is a process where cells undergo programmed cell death, which is crucial in preventing the proliferation of cancer cells.
Mitochondrial Membrane Potential Disruption
The compound has been found to disrupt the mitochondrial membrane potential . This disruption can lead to the release of cytochrome c, a key event in the initiation of apoptosis.
Annexin V-FITC Assay
The compound has been evaluated using the Annexin V-FITC assay . This assay is used to detect the externalization of phosphatidylserine, an early event in apoptosis.
Structure-Activity Relationship (SAR) Studies
Based on the screening results, a structure-activity relationship (SAR) of the pharmacophore was proposed . This helps in understanding the relationship between the chemical structure of the compound and its biological activity.
Safety and Hazards
Direcciones Futuras
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Spirocyclic structures, such as 6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one, have seen a dramatic increase in attention in recent years due to their potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
6-bromospiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBQBDOESUSKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one | |
CAS RN |
1378865-57-6 | |
| Record name | 6'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

![(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2771164.png)
![N-((2-ethoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771165.png)
![4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2771166.png)
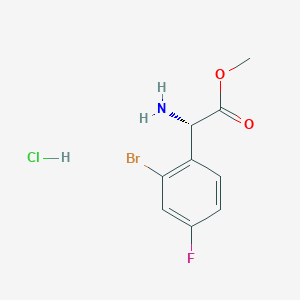
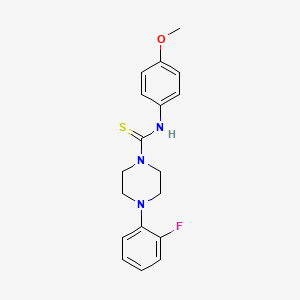
![3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2771170.png)
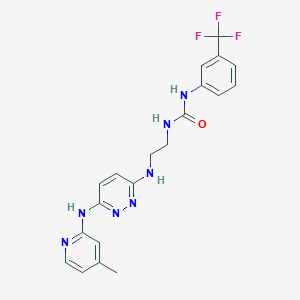
![3-(4-chlorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2771172.png)
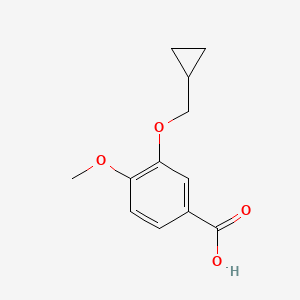
![3-(2,5-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771175.png)
![N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2771176.png)
